

# In-Depth Technical Guide to Cyprofuram (CAS Number: 69581-33-5)

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## Compound of Interest

Compound Name: Cyprofuram

Cat. No.: B166988

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## Executive Summary

**Cyprofuram**, identified by CAS number 69581-33-5, is a systemic fungicide belonging to the acylamino acid class.<sup>[1]</sup> Formerly used in agriculture to control Oomycete pathogens, it is now considered largely obsolete. This guide provides a comprehensive overview of its chemical properties, mechanism of action, fungicidal spectrum, and available technical data. Due to its status as an older agrochemical, detailed contemporary research is limited; however, this document consolidates the available information from historical records and analogous compounds to serve as a valuable technical resource.

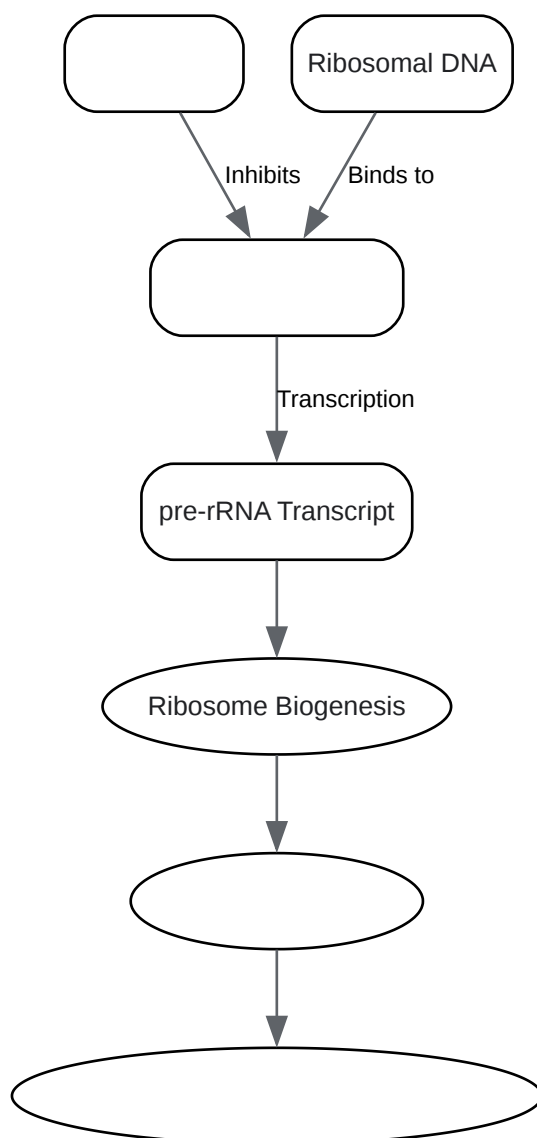
## Chemical and Physical Properties

**Cyprofuram** is chemically known as N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide.<sup>[2]</sup> It is a tertiary amino compound characterized by the presence of a cyclopropane ring, a chlorophenyl group, and a tetrahydrofuranone (γ-butyrolactone) moiety.<sup>[3]</sup> The presence of multiple chiral centers in its structure results in stereoisomerism, though it was typically used as a racemic mixture.<sup>[3]</sup>

Property	Value	Source
CAS Number	69581-33-5	[2]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> ClNO <sub>3</sub>	[2]
Molecular Weight	279.72 g/mol	[2]
IUPAC Name	(±)-α-[N-(3-Chlorophenyl)cyclopropanecarboxamido]-γ-butyrolactone	The Pesticide Manual
Synonyms	Vinicur, Stanza, SN 78314	[2]
Appearance	Solid (form may vary)	Generic Material Data
Solubility	Moderately soluble in water	[3]

## Mechanism of Action

As an acylamino acid fungicide, **Cyprofuram**'s primary mode of action is the inhibition of RNA synthesis in susceptible fungi.[4] Specifically, this class of fungicides is known to target RNA polymerase I, a crucial enzyme responsible for the transcription of ribosomal RNA (rRNA).[5][6][7][8] By inhibiting this enzyme, **Cyprofuram** disrupts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately, cell death. This targeted action provides a specific biochemical pathway for its fungicidal activity against Oomycetes.[4]



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**Fig. 1:** Proposed mechanism of action of **Cyprofuram**.

## Fungicidal Spectrum and Application

**Cyprofuram** was developed for the preventive and curative control of diseases caused by air- and soil-borne Oomycetes. Its systemic properties allowed it to be absorbed and translocated within the plant, offering protection to new growth.

Target Pathogens:

- *Pythium ultimum* (causing seed and seedling decay)

- *Phytophthora infestans* (causing late blight in potatoes)
- *Plasmopara viticola* (causing downy mildew in grapevines - Note: some historical documents may contain the typographical error *Plasmopara humuli*)
- *Bremia lactucae* (causing downy mildew in lettuce)

Example Applications:

- Cotton
- Potatoes
- Grape Vines
- Lettuce

## Synthesis and Manufacturing

While a detailed, step-by-step industrial synthesis protocol for **Cyprofuram** is not publicly available, the general chemical pathway involves the coupling of a chlorinated aromatic acid derivative with a substituted aniline derivative.[3] A plausible laboratory-scale synthesis is outlined below, based on common organic chemistry principles for analogous compounds.

## Experimental Protocol: Proposed Synthesis of Cyprofuram

Objective: To synthesize N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide.

Materials:

- 3-Chloroaniline
- $\alpha$ -Bromo- $\gamma$ -butyrolactone
- Cyclopropanecarbonyl chloride

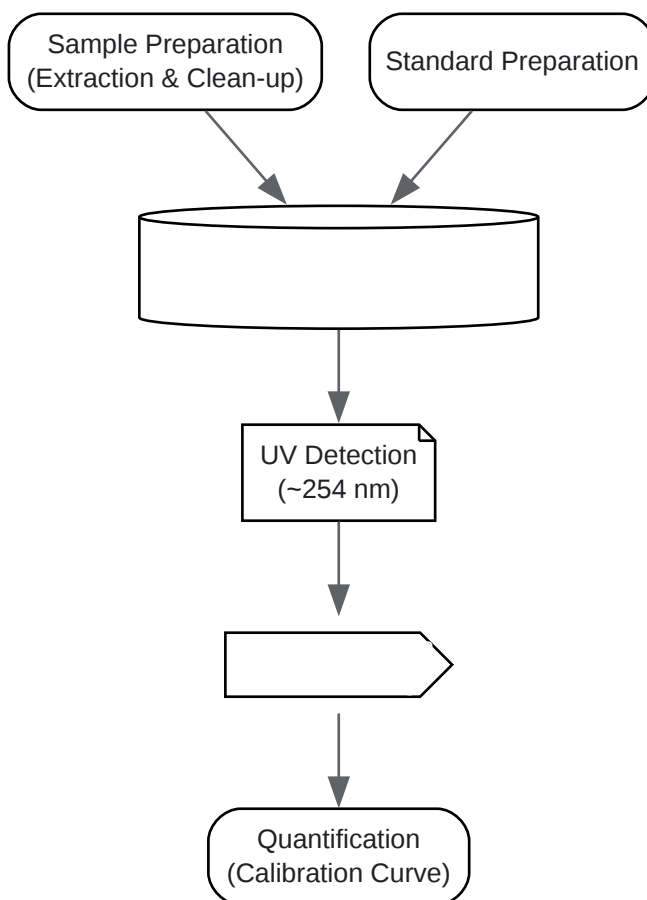
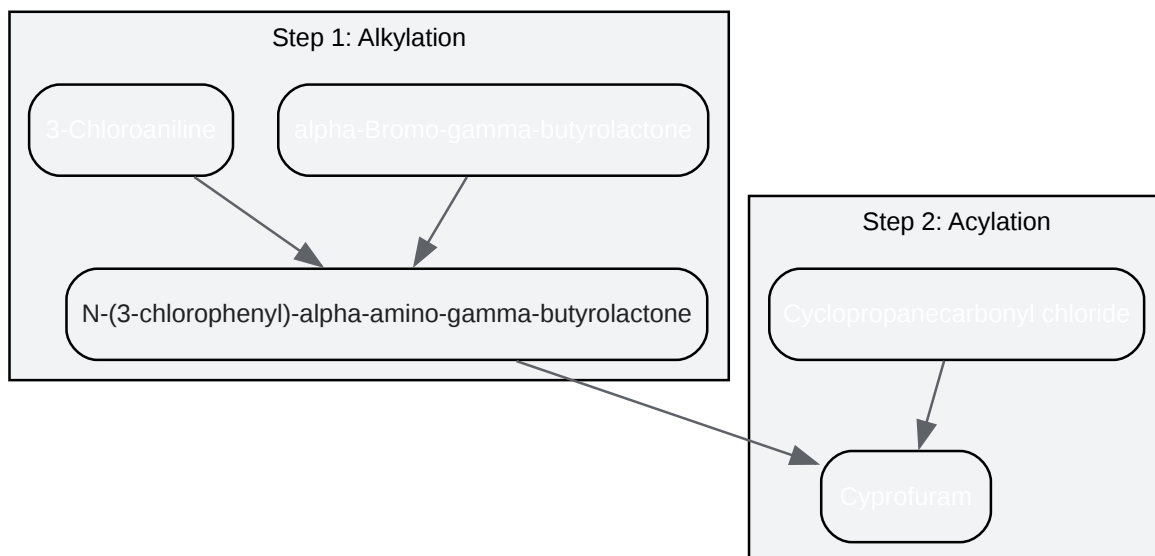
- A suitable base (e.g., triethylamine or potassium carbonate)
- An appropriate solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

Procedure:

- Step 1: Synthesis of N-(3-chlorophenyl)- $\alpha$ -amino- $\gamma$ -butyrolactone.
  - In a round-bottom flask, dissolve 3-chloroaniline in the chosen solvent.
  - Add the base to the solution.
  - Slowly add  $\alpha$ -bromo- $\gamma$ -butyrolactone to the reaction mixture at room temperature.
  - Stir the reaction for a predetermined time (e.g., 12-24 hours) while monitoring the progress by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction with water and extract the product with an organic solvent.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography.
- Step 2: Acylation to form **Cyprofuram**.
  - Dissolve the purified product from Step 1 in a fresh solvent.
  - Add a base to the solution.
  - Slowly add cyclopropanecarbonyl chloride to the mixture, maintaining the temperature with an ice bath if the reaction is exothermic.
  - Stir the reaction until completion, as monitored by TLC.
  - Work up the reaction mixture by washing with water and brine.

- Dry the organic phase, concentrate, and purify the final product, **Cyprofuram**, by recrystallization or column chromatography.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and choice of base and solvent, would be necessary to achieve a good yield.



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